- Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids by Diastereoselective Alkylation of Camphor-Based Tricyclic IminolactoneJournal of Organic Chemistry, 2006, 71(12), 4364-4373,
Cas no 96886-55-4 ((2S)-2-amino-2-methyl-pent-4-enoic acid)

96886-55-4 structure
商品名:(2S)-2-amino-2-methyl-pent-4-enoic acid
(2S)-2-amino-2-methyl-pent-4-enoic acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-Amino-2-methylpent-4-enoic acid
- D-alpha-Allylalanine
- (S)-(-)-2-Amino-2-methyl-4-pentenoic acid
- (2S)-2-amino-2-methylpent-4-enoic acid
- (S)- 2-(2'-PROPYLENYL) ALANINE
- (S)-2-amino-2-methyl-4-pentenoic acid
- 4-Pentenoic acid, 2-amino-2-methyl-, (2S)-
- alpha-methyl-L-Allylglycine
- H-alpha-All-D-Ala-OH
- (R)-2-Amino-2-methyl-4-pentenoic acid
- (S)-(-)-α-Allylalanine
- (2S)-2-Amino-2-methyl-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-amino-2-methyl-, (S)- (ZCI)
- (S)-α-Allylalanine
- (2S)-2-amino-2-methyl-pent-4-enoic acid
- 16820-25-0
- (S)-(-)-ALPHA-ALLYLALANINE
- (S)-2-AMINO-2-METHYL-4-PENTENOICACID HPLC >97%
- (S)-2-Amino-2-methylpent-4-enoicacid
- CS-0089888
- SCHEMBL503383
- (S)-alpha-Allylalanine (98%, 98%ee)
- 96886-55-4
- (S)-2-amino-2-methyl-4-pentenoicacid
- AKOS006342338
- AB03939
- A-Allylalanine
- LT0125
- DTXSID20369222
- AS-47110
- AC-1020
- (S)-(?)-
- ALPHA-ALLYL-L-ALA
- (S)-(-)-alpha-Allylalanine, >=98.0% (HPLC)
- A-ALLYL-D-ALA
- MFCD00145248
- A inverted exclamation mark-Allyl-L-Ala
- (S)-(-)- alpha -Allylalanine
- F12113
- (s)-alpha-allylalanine
-
- MDL: MFCD00145248
- インチ: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1
- InChIKey: QMBTZYHBJFPEJB-LURJTMIESA-N
- ほほえんだ: [C@](N)(C)(C(=O)O)CC=C
計算された属性
- せいみつぶんしりょう: 129.07900
- どういたいしつりょう: 129.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 63.3Ų
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.067
- ゆうかいてん: 285℃
- ふってん: 226.2±33.0 °C at 760 mmHg
- フラッシュポイント: 90.6±25.4 °C
- 屈折率: 1.484
- すいようせい: Very soluble in water.
- PSA: 63.32000
- LogP: 1.06480
(2S)-2-amino-2-methyl-pent-4-enoic acid セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 37/39-26
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:2-8°C
(2S)-2-amino-2-methyl-pent-4-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB352554-1g |
(S)-(-)-2-Amino-2-methyl-4-pentenoic acid, 98%, ee 99% (H-aMeGly(Allyl)-OH); . |
96886-55-4 | 98% | 1g |
€427.00 | 2025-03-19 | |
eNovation Chemicals LLC | D598173-1g |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 98% | 1g |
$575 | 2024-05-24 | |
eNovation Chemicals LLC | D598173-100g |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 98% | 100g |
$11900 | 2024-05-24 | |
eNovation Chemicals LLC | Y0995839-5g |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 95% | 5g |
$1980 | 2024-08-02 | |
ChemScence | CS-0089888-1g |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 1g |
$668.0 | 2022-04-26 | ||
TRC | A245160-100mg |
a-Me-Gly(Allyl)-OH |
96886-55-4 | 100mg |
$ 660.00 | 2022-06-08 | ||
TRC | A245160-25mg |
a-Me-Gly(Allyl)-OH |
96886-55-4 | 25mg |
$ 250.00 | 2022-06-08 | ||
Aaron | AR003D4B-100mg |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 97% | 100mg |
$65.00 | 2025-02-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0414-100mg |
(2S)-2-amino-2-methyl-pent-4-enoic acid |
96886-55-4 | 95% | 100mg |
¥605.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0414-1g |
(2S)-2-amino-2-methyl-pent-4-enoic acid |
96886-55-4 | 95% | 1g |
¥2016.0 | 2024-04-15 |
(2S)-2-amino-2-methyl-pent-4-enoic acid 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Acetone ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 92 °C
1.4 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 92 °C
1.4 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 1 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
リファレンス
- (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) - a reagent for the synthesis of optically pure α-amino acidsJanssen Chimica Acta, 1992, 10(2), 4-12,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
リファレンス
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexesIzvestiya Akademii Nauk SSSR, 1987, (12), 2798-804,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol
リファレンス
- Asymmetric synthesis of γ-unsaturated amino acids using chiral auxiliaryYingyong Huaxue, 2009, 26(3), 346-348,
ごうせいかいろ 5
はんのうじょうけん
リファレンス
- Synthesis of Modified Partial Structures of the Bacterial Cell Wall. 2. Retarded Metabolism of Lipopeptides by Insertion of α-Substituted α-Amino AcidsJournal of Organic Chemistry, 1994, 59(15), 4215-22,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Amberlyst 15 Solvents: Acetone , Water ; 16 h, pH 2 - 4, rt
1.2 Reagents: Ammonia Solvents: Water ; rt
1.2 Reagents: Ammonia Solvents: Water ; rt
リファレンス
- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acidOrganic & Biomolecular Chemistry, 2009, 7(3), 527-536,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol
1.2 -
1.2 -
リファレンス
- Asymmetric synthesis of bis(α-methylamino acid) via a BPB-Ni(II)-Ala complexYouji Huaxue, 2009, 29(8), 1282-1286,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
リファレンス
- Asymmetric synthesis of α-methyl α-amino acids by diastereoselective alkylation of optically active 6-isopropyl-3-methyl-2,3-dihydro-6H-1,4-oxazin-2-onesAngewandte Chemie, 1997, 36(9), 995-997,
ごうせいかいろ 9
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane , Water ; 1 h, 100 °C
リファレンス
- Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimineOrganic Letters, 2013, 15(12), 3134-3137,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 0 °C
1.2 Reagents: Bromine ; 0 °C; 0 °C; 0 °C → 75 °C; 4 h, 75 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Bromine ; 0 °C; 0 °C; 0 °C → 75 °C; 4 h, 75 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
リファレンス
- Microbial whole cell-catalyzed desymmetrization of prochiral malonamides: practical synthesis of enantioenriched functionalized carbamoylacetates and their application in the preparation of unusual α-amino acidsTetrahedron, 2011, 67(31), 5604-5609,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; > 1 min, 20 - 60 °C
リファレンス
- Rapid asymmetric synthesis of amino acids via NiII complexes based on new fluorine containing chiral auxiliariesTetrahedron: Asymmetry, 2010, 21(24), 2956-2965,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 6 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 6 h, rt
リファレンス
- New oxazinone and pyrazinone derivatives as chiral reagents for the asymmetric synthesis of α-amino acidsJournal of Heterocyclic Chemistry, 2000, 37(3), 467-479,
ごうせいかいろ 13
はんのうじょうけん
リファレンス
- Synthesis of (optically active) sulfur-containing trifunctional amino acids by radical addition to (optically active) unsaturated amino acidsJournal of Organic Chemistry, 1992, 57(23), 6286-94,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Hydrochloric acid , Water Solvents: Water
リファレンス
- Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N'-benzylprolyl)aminobenzaldehydeJournal of the Chemical Society, 1985, (1985), 171-2,
ごうせいかいろ 15
はんのうじょうけん
リファレンス
- Product subclass 7: 2-aminoalkanoic acids (α-amino acids)Science of Synthesis, 2006, 20, 385-482,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanineJournal of the Chemical Society, 1988, (2), 305-12,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: (S,S)-TADDOL Solvents: Toluene
1.2 -
1.2 -
リファレンス
- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acidsJournal of Organic Chemistry, 2000, 65(21), 7041-7048,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Cesium hydroxide Solvents: Water ; 2 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Asymmetric synthesis of α-methyl-α-amino acids via diastereoselective alkylation of (1S)-(+)-3-carene derived tricyclic iminolactoneJournal of Organic Chemistry, 2011, 76(6), 1621-1633,
ごうせいかいろ 19
はんのうじょうけん
1.1 Catalysts: Aminopeptidase Solvents: Water
リファレンス
- Enzymic resolution of α,α-disubstituted α-amino acid esters and amidesTetrahedron: Asymmetry, 1993, 4(6), 1113-16,
ごうせいかいろ 20
はんのうじょうけん
1.1 Solvents: Water
リファレンス
- A practical asymmetric synthesis of α-methyl α-amino acids using a chiral Cu-salen complex as a phase transfer catalystTetrahedron Letters, 2000, 41(37), 7245-7248,
ごうせいかいろ 21
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 60 min, 45 - 50 °C
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 50 °C
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 50 °C
リファレンス
- New chiral NiII complexes of Schiff's bases of glycine and alanine for efficient asymmetric synthesis of α-amino acidsTetrahedron: Asymmetry, 2006, 17(3), 455-467,
ごうせいかいろ 22
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Toluene
1.2 Solvents: Ethanol
1.3 Reagents: Ammonia Solvents: Water
1.2 Solvents: Ethanol
1.3 Reagents: Ammonia Solvents: Water
リファレンス
- Asymmetric synthesis of α-methyl α-amino acids through diastereoselective alkylation under mild reaction conditions of an iminic alanine template with a 1,2,3,6-tetrahydro-2-pyrazinone structureEuropean Journal of Organic Chemistry, 2000, (15), 2809-2820,
(2S)-2-amino-2-methyl-pent-4-enoic acid Raw materials
- Alanine, N-(phenylmethylene)-, 1-methylethyl ester
- Cyclopropa[g]-1,4-benzoxazin-2(3H)-one, 5,5a,6,6a,7,7a-hexahydro-3,6,6,7a-tetramethyl-3-(2-propen-1-yl)-, (3S,5aR,6aS,7aS)-
- 1(2H)-Pyrazinecarboxylic acid, 3,6-dihydro-3-methyl-6-(1-methylethyl)-2-oxo-5-phenyl-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester, (3S,6R)-
- 2H-1,4-Oxazin-2-one, 3,6-dihydro-3-methyl-6-(1-methylethyl)-5-phenyl-3-(2-propen-1-yl)-, (3S,6R)-
- R-(-)-benzyl 2-carbamyl-2-methylpent-4-enoate
- 4-Pentenamide, 2-amino-N-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]-N,2-dimethyl-, (2S)-
- 4-Pentenamide, 2-amino-2-methyl-, (±)-
- (1S,2R,5S,8R)-5-allyl-5,8,11,11-tetramethyl-3-oxa-6-azatricyclo[6.2.1.02,7]undec-6-en-4-one
- 4-Pentenoicacid,2-amino-2-methyl-,methylester,(2S)-(9CI)
(2S)-2-amino-2-methyl-pent-4-enoic acid Preparation Products
- Ferrocenecarboxaldehyde (12093-10-6)
- (2R)-2-amino-2-methyl-pent-4-enoic acid (96886-56-5)
- Cα-methyl-D-allylglycinamide (144072-99-1)
- Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- (36482-69-6)
- (1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol (90365-73-4)
- (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (96293-17-3)
- (2S)-2-amino-2-methyl-pent-4-enoic acid (96886-55-4)
(2S)-2-amino-2-methyl-pent-4-enoic acid 関連文献
-
Francisco Alonso,Stephen G. Davies,Almut S. Elend,Michael A. Leech,Paul M. Roberts,Andrew D. Smith,James E. Thomson Org. Biomol. Chem. 2009 7 527
推奨される供給者
Amadis Chemical Company Limited
(CAS:96886-55-4)(2S)-2-amino-2-methyl-pent-4-enoic acid

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):171.0/595.0/1786.0